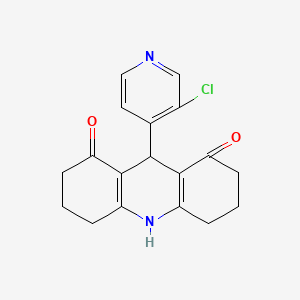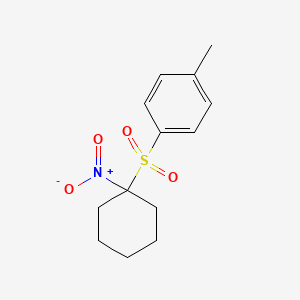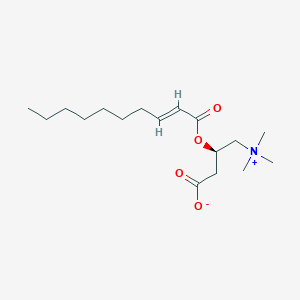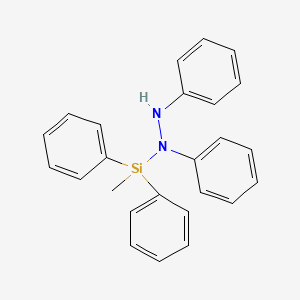
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine is a unique organosilicon compound characterized by the presence of both hydrazine and silyl groupsIts molecular formula is C25H24N2Si, and it has a molecular weight of 380.569 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine typically involves the reaction of diphenylmethylsilyl chloride with 1,2-diphenylhydrazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the reagents used.
Scientific Research Applications
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It may be used in the study of biological systems and mechanisms due to its unique chemical structure.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine involves its interaction with various molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydrazine moiety can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylhydrazine: Lacks the silyl group, making it less stable and reactive.
Diphenylmethylsilyl Chloride: Contains the silyl group but lacks the hydrazine moiety.
Azo Compounds: Similar in structure but differ in the presence of the azo group instead of the hydrazine moiety.
Uniqueness
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine is unique due to the combination of the silyl and hydrazine groups in a single molecule. This dual functionality provides enhanced stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Properties
CAS No. |
18858-85-0 |
|---|---|
Molecular Formula |
C25H24N2Si |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1-[methyl(diphenyl)silyl]-1,2-diphenylhydrazine |
InChI |
InChI=1S/C25H24N2Si/c1-28(24-18-10-4-11-19-24,25-20-12-5-13-21-25)27(23-16-8-3-9-17-23)26-22-14-6-2-7-15-22/h2-21,26H,1H3 |
InChI Key |
WFPQAKUNKIYWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


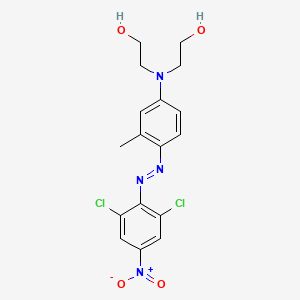
![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)
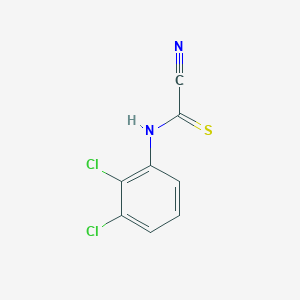


![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)

![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)

